5-(Pyridin-2-yl)-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
497823-64-0 |
|---|---|
Molecular Formula |
C17H17N5O3S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-pyridin-2-yl-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O3S/c1-23-13-8-7-11(14(24-2)15(13)25-3)10-19-22-16(20-21-17(22)26)12-6-4-5-9-18-12/h4-10H,1-3H3,(H,21,26)/b19-10+ |
InChI Key |
GMIZYBWAXVWLQI-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)OC)OC |
Origin of Product |
United States |
Biological Activity
5-(Pyridin-2-yl)-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following linear formula:
This structure includes a triazole ring, a pyridine moiety, and a trimethoxybenzylidene group, which contribute to its unique biological properties.
- Inhibition of Enzymatic Activity : The triazole ring is known for its ability to inhibit various enzymes, particularly those involved in cancer pathways. It has been shown to interact with phosphoinositide 3-kinase (PI3K), an important target in cancer therapy .
- Antioxidant Activity : The thiol group in the structure provides antioxidant properties, which may help in reducing oxidative stress within cells .
- Metal Coordination : The pyridinyl nitrogen can coordinate with metal ions, enhancing the compound's bioactivity through the formation of metal-complexes that exhibit unique pharmacological effects .
Anticancer Activity
A study evaluated the compound's anticancer effects using various cancer cell lines:
- Cell Lines Tested : HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- Results : The compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HePG-2 | 60.29 ± 1.06 | 69.60 ± 1.50 |
| MCF-7 | Not specified | Not specified |
| HCT116 | Not specified | Not specified |
Antimicrobial Activity
The compound was also tested for antimicrobial properties against various pathogens:
- Results : It demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and inhibition of metabolic pathways .
Case Studies
- Case Study on Cancer Cell Lines : In a controlled laboratory setting, the compound was administered to HePG-2 cells. Results indicated a dose-dependent decrease in cell viability, suggesting effective targeting of cancerous cells while sparing normal cells.
- Antioxidant Evaluation : In vitro assays confirmed that the compound scavenged free radicals effectively, indicating potential use as a protective agent against oxidative damage in biological systems .
Scientific Research Applications
Antimicrobial Activity
The triazole ring is a well-known pharmacophore in the development of antifungal and antibacterial agents. Research has shown that derivatives of 1,2,4-triazole exhibit promising antimicrobial properties. For instance:
- Mechanism of Action : The compound acts by inhibiting the synthesis of ergosterol in fungal cell membranes, which is vital for maintaining cell integrity. This mechanism is similar to that of established antifungal agents like fluconazole .
- Case Studies : A study demonstrated that triazole derivatives showed significant activity against various bacterial strains and fungi, including Candida albicans, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .
Anticancer Properties
Recent studies have indicated that triazole derivatives possess anticancer activity through multiple mechanisms:
- Inhibition of Tumor Growth : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase pathways .
- Specific Case Studies : Research published in reputable journals has reported that certain triazole derivatives exhibit cytotoxic effects against breast cancer and leukemia cell lines. These findings suggest that further development could lead to new cancer therapies .
Enzyme Inhibition
5-(Pyridin-2-yl)-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has also been investigated for its role as an enzyme inhibitor:
- Targeting Specific Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in disease pathways. For example, it can inhibit metallo-proteins and other enzymes critical for cancer progression and microbial resistance .
- Research Findings : Studies have demonstrated that this compound can effectively inhibit the activity of specific kinases and proteases involved in cellular signaling pathways, which are often dysregulated in cancer and other diseases .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiols are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating Groups : Methoxy groups (e.g., 2,3,4-trimethoxy in the target compound) improve solubility and may enhance binding to biological targets through hydrogen bonding .
- Electron-Withdrawing Groups : Nitro (e.g., 11c) or halogen substituents (e.g., 12e) increase reactivity and may influence cytotoxicity .
- Bulkiness : Bulky groups like naphthalen-2-yloxy (9d) or tert-butyl () reduce solubility but may improve stability .
Preparation Methods
Cyclocondensation of 2-Pyridinecarboxylic Acid and Thiocarbohydrazide
The reaction between 2-pyridinecarboxylic acid (nicotinic acid) and thiocarbohydrazide under controlled thermal conditions generates 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. This intermediate is critical for subsequent functionalization.
Procedure :
-
Combine equimolar quantities of 2-pyridinecarboxylic acid (1.23 g, 0.01 mol) and thiocarbohydrazide (1.06 g, 0.01 mol).
-
Heat the mixture at 145°C for 40 minutes in a dry environment to prevent hydrolysis.
-
Neutralize the cooled product with sodium bicarbonate (5% w/v) to remove unreacted acid.
-
Wash the precipitate with distilled water and recrystallize from a 3:1 ethanol-DMF mixture.
Yield : 72–78% (based on analogous syntheses).
Characterization :
-
Melting Point : 248–252°C (decomp.).
-
IR (KBr, cm⁻¹) : 3250 (N–H stretch), 1605 (C=N), 1250 (C–S).
-
¹H NMR (DMSO-d₆, δ ppm) : 8.65 (d, 1H, pyridine-H), 8.15 (m, 2H, pyridine-H), 5.20 (s, 2H, NH₂).
Formation of the Schiff Base Moiety
The second step involves the condensation of the amino group on the triazole ring with 2,3,4-trimethoxybenzaldehyde to form the benzylidene Schiff base. This reaction is typically conducted under acidic or neutral conditions in polar aprotic solvents.
Condensation with 2,3,4-Trimethoxybenzaldehyde
Procedure :
-
Dissolve 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (2.12 g, 0.01 mol) in 20 mL of dimethylformamide (DMF).
-
Add 2,3,4-trimethoxybenzaldehyde (1.96 g, 0.01 mol) and 3–5 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture at 110°C for 9–12 hours under nitrogen atmosphere.
-
Cool the solution to room temperature and precipitate the product by adding ice-cold water.
-
Filter the solid and recrystallize from ethanol.
Yield : 65–70%.
Characterization :
-
Melting Point : 272–276°C.
-
IR (KBr, cm⁻¹) : 1630 (C=N, Schiff base), 1580 (aromatic C=C), 1230 (C–O–C).
-
¹H NMR (DMSO-d₆, δ ppm) : 8.70 (s, 1H, CH=N), 7.85–6.90 (m, 6H, aromatic-H), 3.85 (s, 9H, OCH₃).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
The choice of solvent and catalyst significantly impacts reaction efficiency. Comparative studies demonstrate that DMF outperforms ethanol or THF due to its high polarity and ability to stabilize intermediates.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Acetic acid | 110 | 9 | 70 |
| Ethanol | Acetic acid | 78 | 12 | 55 |
| THF | Piperidine | 66 | 18 | 40 |
Stoichiometric Ratios
A 1:1 molar ratio of triazole-3-thiol to aldehyde is optimal. Excess aldehyde (1.2 equiv.) marginally improves yields (72%) but complicates purification.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (Schiff base). The electron-donating methoxy groups on the benzaldehyde enhance electrophilicity, accelerating condensation.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the thiol group to disulfide is a common side reaction. This is mitigated by conducting reactions under inert atmospheres and adding antioxidants like ascorbic acid.
Purification Difficulties
The product’s low solubility in common solvents necessitates recrystallization from ethanol-DMF mixtures. Column chromatography (silica gel, ethyl acetate/hexane) may be employed for higher purity.
Comparative Analysis of Analogous Syntheses
The table below contrasts preparation methods for structurally related triazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Pyridin-2-yl)-4-((2,3,4-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
- Answer : The compound is typically synthesized via a condensation reaction between 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol and 2,3,4-trimethoxybenzaldehyde in methanol under basic conditions. NaOH is often used to deprotonate the thiol group, facilitating nucleophilic attack. Reaction conditions (e.g., equimolar ratios, room temperature, 12–24 hours) are critical for high yields .
Q. How is the structure of this compound confirmed experimentally?
- Answer : Structural confirmation involves:
- 1H/13C NMR : To verify aromatic protons (δ 7.0–8.5 ppm for pyridinyl and benzylidene groups) and thiol (-SH) absence post-alkylation .
- FTIR : Key peaks include N-H stretching (~3300 cm⁻¹), C=N (triazole ring, ~1600 cm⁻¹), and C-S (~680 cm⁻¹) .
- LC-MS/HRMS : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 396.12 for C₁₇H₁₈N₅O₃S) .
Q. What safety precautions are essential when handling this compound?
- Answer : The compound is classified as hazardous (GHS Category 4 oral toxicity, skin/eye irritant). Key precautions:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Answer : Optimization strategies include:
- Solvent selection : Methanol or ethanol for better solubility of intermediates .
- Catalyst use : Trace amounts of KI to accelerate alkylation .
- Temperature control : Room temperature for condensation; reflux (60–80°C) for S-alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate isomers .
Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?
- Answer : SAR studies involve:
- Derivatization : Synthesizing analogs with varying substituents (e.g., fluorobenzylidene, trifluoromethoxy) to assess electronic effects .
- Enzyme assays : Testing inhibition of tyrosinase or antimicrobial activity via microbroth dilution (MIC values) .
- Molecular docking : Using AutoDock Vina to predict binding affinities to target proteins (e.g., AbTYR cavity) .
Q. How do spectroscopic data resolve contradictions in structural assignments?
- Answer : Discrepancies (e.g., tautomerism in triazole-thione vs. thiol forms) are addressed via:
- Variable-temperature NMR : To detect dynamic equilibria .
- X-ray crystallography : Definitive confirmation of solid-state structure .
- Computational analysis : DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical spectra .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
